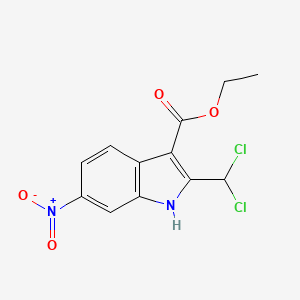
N-(2-methoxy-1-methylethyl)-2-methyl-1,3-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-1-methylethyl)-2-methyl-1,3-oxazole-4-carboxamide, also known as OXA-23, is a beta-lactamase enzyme that is commonly found in bacteria. It is a carbapenemase enzyme that is responsible for the resistance of bacteria to antibiotics. This enzyme is a major concern in the medical field as it can cause severe infections that are difficult to treat.
Mecanismo De Acción
N-(2-methoxy-1-methylethyl)-2-methyl-1,3-oxazole-4-carboxamide is a beta-lactamase enzyme that is responsible for the resistance of bacteria to antibiotics. The enzyme breaks down the beta-lactam ring of antibiotics, rendering them ineffective. N-(2-methoxy-1-methylethyl)-2-methyl-1,3-oxazole-4-carboxamide is able to hydrolyze a wide range of antibiotics, including carbapenems, cephalosporins, and penicillins.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-methoxy-1-methylethyl)-2-methyl-1,3-oxazole-4-carboxamide are related to its ability to hydrolyze antibiotics. The enzyme is able to break down a wide range of antibiotics, which can lead to the development of antibiotic-resistant bacteria. N-(2-methoxy-1-methylethyl)-2-methyl-1,3-oxazole-4-carboxamide is also able to affect the immune system, leading to the development of infections that are difficult to treat.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-methoxy-1-methylethyl)-2-methyl-1,3-oxazole-4-carboxamide in lab experiments include its ability to act as a marker for carbapenemase resistance in bacteria. The enzyme is also used in the development of new antibiotics that can target carbapenemase resistance. The limitations of using N-(2-methoxy-1-methylethyl)-2-methyl-1,3-oxazole-4-carboxamide in lab experiments include the difficulty in obtaining pure enzyme samples. The enzyme is also highly unstable and can degrade quickly.
Direcciones Futuras
For research on N-(2-methoxy-1-methylethyl)-2-methyl-1,3-oxazole-4-carboxamide include the development of new antibiotics that can inhibit the activity of the enzyme. The enzyme is also being studied for its potential use as a marker for the detection of carbapenemase resistance in bacteria. The development of new methods for the synthesis of N-(2-methoxy-1-methylethyl)-2-methyl-1,3-oxazole-4-carboxamide is also an area of research. Finally, the study of the biochemical and physiological effects of N-(2-methoxy-1-methylethyl)-2-methyl-1,3-oxazole-4-carboxamide on the immune system is an area of interest for future research.
Conclusion
In conclusion, N-(2-methoxy-1-methylethyl)-2-methyl-1,3-oxazole-4-carboxamide is a beta-lactamase enzyme that is responsible for the resistance of bacteria to antibiotics. The enzyme is a major concern in the medical field as it can cause severe infections that are difficult to treat. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(2-methoxy-1-methylethyl)-2-methyl-1,3-oxazole-4-carboxamide have been discussed in this paper. Further research on N-(2-methoxy-1-methylethyl)-2-methyl-1,3-oxazole-4-carboxamide is necessary to develop new antibiotics and methods for the detection of carbapenemase resistance in bacteria.
Métodos De Síntesis
The synthesis of N-(2-methoxy-1-methylethyl)-2-methyl-1,3-oxazole-4-carboxamide involves the use of chemical reactions. The starting material is a 2-methyl-1,3-oxazole-4-carboxylic acid. The acid is then reacted with a mixture of methanol and isobutylamine to form the corresponding amide. The amide is then treated with thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with 2-methoxy-1-methylethylamine to form N-(2-methoxy-1-methylethyl)-2-methyl-1,3-oxazole-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(2-methoxy-1-methylethyl)-2-methyl-1,3-oxazole-4-carboxamide has been extensively studied in scientific research. It is commonly used as a marker for the detection of carbapenemase resistance in bacteria. N-(2-methoxy-1-methylethyl)-2-methyl-1,3-oxazole-4-carboxamide is also used in the development of new antibiotics that can target carbapenemase resistance. The enzyme is used in the screening of new antibiotics that can inhibit the activity of N-(2-methoxy-1-methylethyl)-2-methyl-1,3-oxazole-4-carboxamide.
Propiedades
IUPAC Name |
N-(1-methoxypropan-2-yl)-2-methyl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-6(4-13-3)10-9(12)8-5-14-7(2)11-8/h5-6H,4H2,1-3H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYNDXYIXMSXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)NC(C)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methoxypropan-2-yl)-2-methyl-1,3-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-chlorophenyl){1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6121489.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6121490.png)
![ethyl 3-benzyl-1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6121509.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B6121514.png)

![1-(cyclohexylmethyl)-3-hydroxy-3-({[(5-methyl-2-thienyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6121521.png)
![1'-[1-methyl-2-(2-pyridinyl)ethyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6121523.png)
![2-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6121531.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-3-butenamide](/img/structure/B6121536.png)
![9-(3,4-dimethoxyphenyl)-6-methyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6121542.png)


![ethyl 1-{[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]methyl}-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6121565.png)